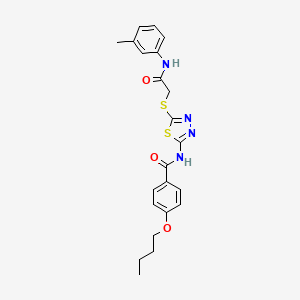

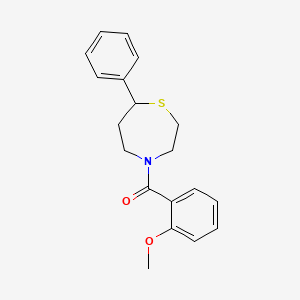

![molecular formula C13H11N5S B2685249 2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide CAS No. 338405-73-5](/img/structure/B2685249.png)

2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide” is a complex organic molecule that contains several functional groups including pyridinyl, triazolyl, and a sulfide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the pyridinyl and triazolyl groups might participate in electrophilic substitution reactions. The sulfide group could potentially undergo oxidation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it might have a high melting point due to the presence of the aromatic rings. The sulfide group might make the compound polar and therefore soluble in polar solvents .

Scientific Research Applications

Neuroprotective Agents

The compound has been used in the development of neuroprotective agents . It has been found to inhibit the aggregation of alpha-synuclein (α-syn), a protein that forms intracellular accumulations in Parkinson’s disease (PD) patients . The compound has shown the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia, a symptom of PD .

Parkinson’s Disease Treatment

The compound has potential applications in the treatment of Parkinson’s disease . It has been shown to affect the levels of PD markers after the administration of a neurotoxin .

Synthesis of New Compounds

The compound has been used in the synthesis of new compounds . It has been used to create compounds with improved in vivo efficacy .

Boronic Acid Disproportionation

The compound has been used in the study of boronic acid disproportionation . It has been observed to form four-coordinate boron (III) complexes from the reaction with arylboronic acids in basic media .

Diarylborination

The compound has been used in diarylborination processes . The base-promoted disproportionation of arylboronic acid with the assistance of the [N, O]-bidentate ligation of the compound should facilitate the formation of pyrazole diarylborinate .

Biological Activities of Fused Pyridine Derivatives

The compound is a fused pyridine derivative . Fused pyridine derivatives have been found to have a wide range of biological activities and are frequently found in many pharmaceuticals, agrochemicals, and functional materials .

Future Directions

The future research directions for this compound could include exploring its potential applications in various fields such as medicinal chemistry, materials science, and chemical synthesis. Further studies could also focus on optimizing its synthesis process and investigating its physical and chemical properties in more detail .

Mechanism of Action

Target of Action

The primary target of the compound “2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide” is alpha-synuclein (α-syn), a protein that plays a significant role in Parkinson’s disease . This protein is found in presynaptic terminals and is involved in the regulation of dopamine release and transport .

Mode of Action

The compound “2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide” interacts with alpha-synuclein by inhibiting its aggregation . In pathological conditions, alpha-synuclein forms amyloid aggregates that lead to neurotoxicity and neurodegeneration . This compound has been shown to reduce the aggregation of alpha-synuclein, thereby potentially mitigating these harmful effects .

Biochemical Pathways

The compound “2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide” affects the biochemical pathway involving alpha-synuclein. In Parkinson’s disease, the aggregation of alpha-synuclein leads to the formation of Lewy bodies, which are characteristic of the disease . By inhibiting the aggregation of alpha-synuclein, this compound may affect the progression of Parkinson’s disease .

Result of Action

The result of the action of “2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide” is the reduction of alpha-synuclein aggregation . This could potentially lead to a decrease in the formation of Lewy bodies, thereby reducing neurotoxicity and neurodegeneration in Parkinson’s disease .

properties

IUPAC Name |

2-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methylsulfanyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5S/c1-2-6-15-12(3-1)19-9-11-16-13(18-17-11)10-4-7-14-8-5-10/h1-8H,9H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLDHXUXOGUGHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCC2=NC(=NN2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

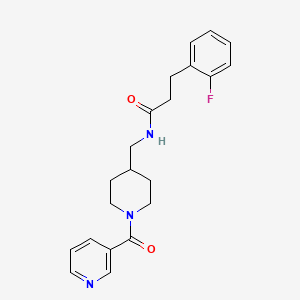

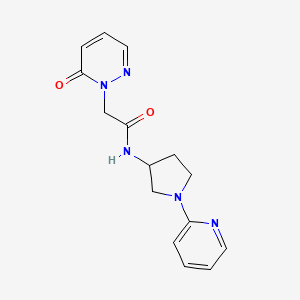

![7-isobutyl-3,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2685166.png)

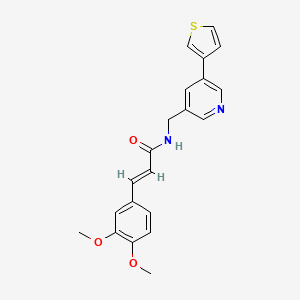

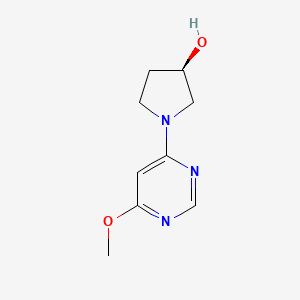

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2685167.png)

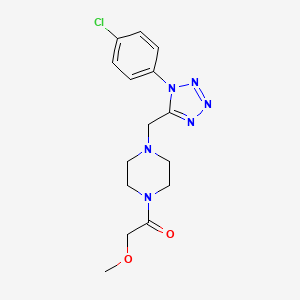

![3-(2-chlorobenzyl)-7-hydroxy-1-methyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2685172.png)

![N-(4-(piperidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2685183.png)

![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2685189.png)